molecular formula C41H57N9O6S B1193519 Sniper(tacc3)-1

Sniper(tacc3)-1

Cat. No.: B1193519
M. Wt: 804.0 g/mol
InChI Key: CMKAAFQRJONAAN-ZHAMFGDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNIPER(TACC3)-1 is a degrader of the TACC3 protein, inducing cancer cell death via the ubiquitin-proteasome pathway.

Biological Activity

SNIPER(TACC3)-1 is a novel small molecule designed to target the transforming acidic coiled-coil protein 3 (TACC3), which is overexpressed in various cancers. This compound is part of the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) family, which induces the proteasomal degradation of specific target proteins. The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent through various mechanisms, including selective cell death in cancer cells and the induction of cytoplasmic vacuolization.

This compound operates by linking the E3 ubiquitin ligase cIAP1 to TACC3, facilitating its degradation via the proteasome. This mechanism is particularly effective in cancer cells that express high levels of TACC3, leading to selective apoptosis while sparing normal cells. The compound has been shown to induce paraptosis-like cell death characterized by cytoplasmic vacuolization and accumulation of ubiquitylated protein aggregates, which trigger endoplasmic reticulum (ER) stress responses.

Key Findings:

  • Selective Induction of Cell Death : this compound selectively induces cell death in cancer cells with high TACC3 expression, such as HT1080 and MCF7 cells, while having minimal effects on normal cells .
  • Cytoplasmic Vacuolization : Treatment with this compound results in significant cytoplasmic vacuolization, a process linked to ER stress and paraptosis-like cell death .
  • Synergistic Effects with Bortezomib : Combining this compound with bortezomib enhances its anticancer activity, particularly in cancer cells resistant to apoptosis due to XIAP overexpression .

Research Studies and Data

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.

StudyFindings
Demonstrated that this compound induces selective cell death in cancer cells with high TACC3 levels.
Showed that treatment leads to cytoplasmic vacuolization and ER stress responses in U2OS osteosarcoma cells.
Reported that this compound sensitizes cancer cells to bortezomib, indicating potential for combination therapy.
Investigated the role of XIAP in mediating the effects of this compound-induced vacuolization.

Case Studies

In a notable case study involving HT1080 fibrosarcoma cells treated with this compound:

  • Cell Viability : The study reported that concentrations of ≥10 μM of this compound effectively reduced cell viability after 48 hours.
  • Mechanistic Insights : The degradation of TACC3 was confirmed through Western blot analysis, showing a significant reduction in TACC3 levels post-treatment .

Another study focused on U2OS cells highlighted:

  • Vacuolization : Cells exhibited pronounced cytoplasmic vacuolization after treatment with this compound, which was not observed with other compounds lacking the dual ligand structure .

Scientific Research Applications

Efficacy in Cancer Treatment

Numerous studies have demonstrated the effectiveness of SNIPER(TACC3)-1 in various cancer cell lines. Key findings include:

  • Cell Viability Reduction : In vitro studies show that this compound significantly reduces cell viability in cancer cell lines such as HT1080 (fibrosarcoma) and MCF7 (breast cancer) at concentrations as low as 10 µM .
  • Combination Therapy : this compound has been shown to enhance the efficacy of other anticancer agents like bortezomib, suggesting potential for combination therapies .
  • Mechanistic Insights : The compound's ability to induce apoptosis without extensive caspase activation indicates alternative cell death pathways may be involved, providing insights into therapeutic strategies for apoptosis-resistant cancers .

Case Studies

Several case studies have documented the application of this compound in cancer research:

Study Cell Line Concentration (µM) Outcome
Study 1HT108010Significant reduction in cell viability
Study 2MCF710Induction of apoptosis confirmed via Annexin V staining
Study 3A549 (lung)20Enhanced efficacy when combined with bortezomib

Broader Implications

The targeted degradation approach exemplified by this compound holds promise beyond oncology:

  • Potential for Other Diseases : Given its mechanism of action, similar strategies could be explored for diseases characterized by protein misfolding or aggregation.
  • Therapeutic Development : The success of this compound may pave the way for developing additional compounds targeting other oncogenic proteins.

Properties

Molecular Formula

C41H57N9O6S

Molecular Weight

804.0 g/mol

IUPAC Name

N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1

InChI Key

CMKAAFQRJONAAN-ZHAMFGDSSA-N

SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNIPER(TACC3)1;  SNIPER(TACC3) 1;  SNIPER(TACC3)-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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